1,1,3-Trimethoxybutane
Overview
Description
1,1,3-Trimethoxybutane is an organic compound with the molecular formula C7H16O3. This compound is a colorless liquid with a boiling point of approximately 157°C . It is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
1,1,3-Trimethoxybutane can be synthesized through several methods. One common synthetic route involves the reaction of methoxyethene with 1,1-dimethoxyethane in the presence of boron trifluoride diethyl etherate as a catalyst . The reaction is typically carried out in dichloromethane at a temperature of -78°C for about 4 hours . Industrial production methods may vary, but they generally follow similar principles of using appropriate catalysts and reaction conditions to achieve high yields.
Chemical Reactions Analysis
1,1,3-Trimethoxybutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,3-Trimethoxybutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism by which 1,1,3-Trimethoxybutane exerts its effects depends on the specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. The molecular targets and pathways involved vary based on the specific reaction or application. For example, in oxidation reactions, it targets specific functional groups to form corresponding oxidized products .
Comparison with Similar Compounds
1,1,3-Trimethoxybutane can be compared with similar compounds such as 1,3,3-Trimethoxybutane and 4-Methoxy-2-butanone dimethyl acetal . These compounds share similar structural features but differ in the position of the methoxy groups. The uniqueness of this compound lies in its specific reactivity and applications in various fields. Similar compounds include:
1,3,3-Trimethoxybutane: Similar in structure but with different methoxy group positions.
4-Methoxy-2-butanone dimethyl acetal: Another structurally related compound with different reactivity.
Properties
IUPAC Name |
1,1,3-trimethoxybutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-6(8-2)5-7(9-3)10-4/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAKZNALRADTRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864225 | |
Record name | 1,1,3-Trimethoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10138-89-3 | |
Record name | 1,1,3-Trimethoxybutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10138-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,3-Trimethoxybutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxybutyraldehyde dimethyl acetal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127599 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,3-Trimethoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxybutyraldehyde dimethyl acetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,1,3-TRIMETHOXYBUTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40Z28L1KWF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 1,1,3-trimethoxybutane as described in the research?
A1: The research paper focuses on the synthesis of 1-alkoxy-1,3-butadienes, specifically using this compound as a starting material. The paper describes a method of pyrolyzing this compound by passing it over a synthetic barium silicate catalyst at various temperatures. This process results in the formation of 1-methoxy-1,3-butadiene with a yield of 80% []. The research delves into the optimization of this process by exploring different catalyst compositions and their effect on the yield of the desired diene.
Q2: How does the composition of the barium silicate catalyst impact the synthesis of 1-methoxy-1,3-butadiene from this compound?
A2: The research investigates the influence of different barium silicate catalyst compositions on the yield of 1-methoxy-1,3-butadiene. While the recommended composition is BaO:5SiO2, the study explores a range from BaO:2SiO2 to BaO:10SiO2. The findings indicate a qualitative effect of the catalyst composition on the yield, highlighting the importance of this factor in the pyrolysis process []. Further research could delve into the specific mechanisms by which different compositions influence the reaction pathway and product formation.
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